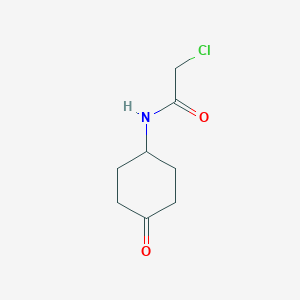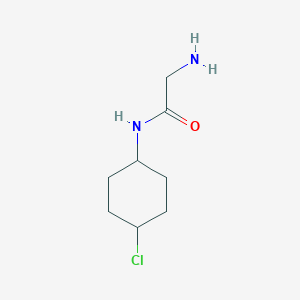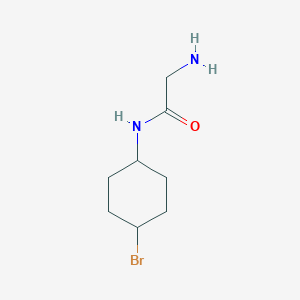![molecular formula C17H25ClN2O B7928095 N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928095.png)
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a benzyl-ethyl-amino group, and a chloro-acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method begins with the preparation of the cyclohexylamine derivative, which is then reacted with benzyl chloride to introduce the benzyl group. The resulting intermediate is further reacted with ethylamine to form the benzyl-ethyl-amino group. Finally, the chloro-acetamide moiety is introduced through a reaction with chloroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction can produce alcohols, ketones, or amines.
Scientific Research Applications
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-cyanoacetamide: Shares the benzyl group but differs in the presence of a cyano group instead of the chloro-acetamide moiety.
N-Benzyl-2-chloroacetamide: Similar structure but lacks the cyclohexyl and ethyl-amino groups.
N-Benzyl-2-aminoacetamide: Contains an amino group instead of the chloro group.
Uniqueness
N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its combination of a cyclohexyl ring, benzyl-ethyl-amino group, and chloro-acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-[benzyl(ethyl)amino]cyclohexyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPTDORYNZRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928014.png)
![2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928024.png)

![2-[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928066.png)
![N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928077.png)
![N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928085.png)

![N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928105.png)
![N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928111.png)
![N-[2-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928115.png)

![2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928123.png)
![2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928126.png)
![2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928127.png)
